Chiauranib's Mechanism of Action in Solid Tumors: A Technical Guide
Chiauranib's Mechanism of Action in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiauranib (CS2164) is an orally active, multi-target small molecule inhibitor demonstrating significant anti-tumor potential in a variety of solid tumors. Its mechanism of action is distinguished by a triple-pathway approach that concurrently inhibits tumor angiogenesis, disrupts mitotic processes, and modulates the tumor immune microenvironment. This comprehensive inhibition is achieved through high-affinity binding to key kinases, including Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R). Preclinical and clinical studies have elucidated the signaling pathways affected by Chiauranib and have established a foundation for its ongoing clinical development. This guide provides an in-depth technical overview of Chiauranib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: A Triple-Pathway Inhibition
Chiauranib exerts its anti-tumor effects by simultaneously targeting three critical pathways involved in tumor progression and survival.[1] This multi-pronged approach offers a potential advantage over single-target therapies by addressing the complex and redundant signaling networks that drive cancer.
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Inhibition of Tumor Angiogenesis: By potently inhibiting VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit, Chiauranib effectively blocks the signaling cascades that lead to the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3]
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Inhibition of Mitosis: Chiauranib targets Aurora B kinase, a key regulator of mitosis.[1][2][3] Inhibition of Aurora B leads to defects in chromosome segregation, resulting in G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.[3]
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Modulation of the Tumor Immune Microenvironment: Through the inhibition of CSF-1R, Chiauranib can reduce the infiltration and activity of tumor-associated macrophages (TAMs), which are known to have immunosuppressive functions.[1][3] This modulation can help to restore anti-tumor immunity.
Molecular Targets and Inhibitory Potency
Chiauranib demonstrates high potency against its target kinases, with IC50 values in the low nanomolar range. This high selectivity contributes to its robust anti-tumor activity.
| Target Kinase | IC50 Value (nM) | Pathway |
| VEGFR1 | 1-9 | Angiogenesis |
| VEGFR2 | 1-9 | Angiogenesis |
| VEGFR3 | 1-9 | Angiogenesis |
| PDGFRα | 1-9 | Angiogenesis |
| c-Kit | 1-9 | Angiogenesis |
| Aurora B | 1-9 | Mitosis |
| CSF-1R | 1-9 | Immune Modulation |
Table 1: In vitro inhibitory activity of Chiauranib against key target kinases. Data compiled from multiple sources.[1][3][4]
Key Signaling Pathways Modulated by Chiauranib
The VEGFR2/ERK/STAT3 Signaling Pathway
In several cancer models, including transformed follicular lymphoma, Chiauranib has been shown to suppress the VEGFR2/ERK/STAT3 signaling pathway.[5] Inhibition of VEGFR2 phosphorylation prevents the activation of downstream effectors MEK, ERK, and STAT3.[5][6] This blockade ultimately leads to decreased cell proliferation, migration, and angiogenesis, while promoting apoptosis.[5]
The p53 Signaling Pathway in KRAS Wild-Type Colorectal Cancer
In KRAS wild-type colorectal cancer (CRC) cells, Chiauranib has been found to activate the p53 signaling pathway, leading to an increase in reactive oxygen species (ROS) production.[2][7][8] This induction of oxidative stress contributes to the inhibition of cell proliferation and the induction of apoptosis.[2][7] Interestingly, this effect was not observed in KRAS mutant CRC cells, suggesting a potential biomarker-driven therapeutic strategy.[2]
Preclinical and Clinical Efficacy
Preclinical Data
In preclinical studies, Chiauranib has demonstrated broad anti-tumor activity in various xenograft models. Oral administration of Chiauranib resulted in significant tumor growth inhibition and even regression in models of colon, lung, liver, and stomach cancers.
| Cancer Type | Cell Line | Effect |
| Transformed Follicular Lymphoma | DOHH2, RL, SU-DHL-4, Karpas422 | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest. |
| Colorectal Cancer (KRAS wild-type) | SW48 | Inhibition of proliferation, induction of apoptosis, increased ROS production. |
Table 2: Summary of preclinical in vitro effects of Chiauranib.
Clinical Data: Phase I Study (NCT02122809)
A Phase I dose-escalation study in patients with advanced solid tumors and lymphoma established the safety, tolerability, and pharmacokinetic profile of Chiauranib.[9]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 50 mg/day |
| Dose-Limiting Toxicity (DLT) | Grade 3 hypertension (at 65 mg/day) |
| Common Treatment-Related Adverse Events | Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), hypertension (33.3%) |
| Efficacy | 66.7% of patients achieved stable disease (SD) |
Table 3: Key findings from the Phase I clinical trial of Chiauranib (NCT02122809).[9][10]
Detailed Experimental Protocols
Western Blot for VEGFR2 Phosphorylation
This protocol is designed to assess the inhibitory effect of Chiauranib on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Cell culture medium and supplements
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Chiauranib
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Recombinant human VEGF-A
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (5% BSA in TBST)
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Primary antibodies: anti-phospho-VEGFR2 (pTyr1175), anti-total-VEGFR2, anti-β-actin
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Culture and Treatment:
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Plate HUVECs and grow to 70-80% confluency.
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Serum-starve cells for 12-24 hours.
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Pre-treat cells with desired concentrations of Chiauranib for 1-2 hours.
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Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
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Protein Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells with ice-cold RIPA buffer.
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Centrifuge lysates and collect the supernatant.
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Protein Quantification:
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibodies overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
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Detect signals using a chemiluminescent substrate.
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Transwell Migration Assay
This assay is used to evaluate the effect of Chiauranib on the migratory capacity of cancer cells.
Materials:
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Cancer cell line of interest
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Transwell inserts (with appropriate pore size)
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24-well plates
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Serum-free medium
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Chemoattractant (e.g., medium with 10% FBS)
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Chiauranib
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Cotton swabs
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Fixation solution (e.g., 70% ethanol)
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Staining solution (e.g., Crystal Violet)
Procedure:
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Cell Preparation:
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Culture cancer cells to 80-90% confluency.
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Harvest cells and resuspend in serum-free medium containing different concentrations of Chiauranib.
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Assay Setup:
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Place Transwell inserts into a 24-well plate.
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Add chemoattractant to the lower chamber.
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Seed the cell suspension into the upper chamber of the Transwell insert.
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Incubation:
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Incubate the plate at 37°C and 5% CO2 for a suitable duration (e.g., 2-24 hours), allowing cells to migrate through the porous membrane.
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Cell Removal and Fixation:
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Remove non-migrated cells from the upper surface of the membrane using a cotton swab.
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Fix the migrated cells on the lower surface of the membrane with 70% ethanol.
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Staining and Quantification:
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Stain the fixed cells with Crystal Violet.
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Count the number of migrated cells in several random fields under a microscope.
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Conclusion and Future Directions
Chiauranib is a promising multi-target inhibitor with a well-defined triple-pathway mechanism of action that addresses key drivers of solid tumor growth and survival. Its ability to simultaneously inhibit angiogenesis, mitosis, and modulate the tumor immune microenvironment provides a strong rationale for its continued clinical development. The identification of potential predictive biomarkers, such as KRAS mutation status in colorectal cancer, may further refine patient selection and optimize therapeutic outcomes. Ongoing and future clinical trials will be crucial in further establishing the efficacy and safety of Chiauranib as a monotherapy and in combination with other anti-cancer agents across a range of solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiauranib | Aurora Kinase | FLT | c-Kit | c-Fms | VEGFR | TargetMol [targetmol.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
